N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a carboxamide group. The amide nitrogen is further linked to a 2-(3,4-dimethoxyphenyl)ethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-5-3-13(11-17(15)23-2)7-8-20-19(21)14-4-6-16-18(12-14)25-10-9-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRGUHSAVLJIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the desired benzodioxine ring structure. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to bind to certain receptors in the nervous system, potentially influencing neurotransmission and cellular signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzodioxine Carboxamide Derivatives
N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ()
- Structure: The benzodioxine carboxamide is substituted at the 6-position, with the amide nitrogen linked to a 3-(butyrylamino)phenyl group.
- Key Differences: Replacement of the dimethoxyphenethyl group with a butyrylamino-phenyl chain introduces a flexible aliphatic spacer and a secondary amide. This may enhance solubility but reduce lipophilicity compared to the target compound.
- Implications : The butyryl group could influence metabolic stability or target binding, as seen in prodrug designs .
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide ()
- Structure : A benzofuran-carboxamide is appended to the benzodioxine core, with a biphenylcarbonyl substituent.
- The benzofuran moiety may confer rigidity, altering pharmacokinetics .
Substituent-Driven Modifications
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
- Structure : Replaces the carboxamide with a sulfonamide group and introduces a thiazole ring.
- Key Differences : Sulfonamides often exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~17). The thiazole ring may enhance metal-binding or heterocyclic interactions .
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide ()
- Structure: Features a dimethylaminoethyl group and a fluorobenzothiazole substituent.
- Fluorine substitution may enhance metabolic stability and membrane permeability .
Methoxy-Substituted Analogs
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate ()
- Structure : A dimeric structure with two dimethoxyphenethyl groups connected via a carbamoylpropyl linker.
- The crystal structure (monoclinic, P21/c) reveals a stabilized conformation due to hydrogen bonding with water molecules .
USP Verapamil Related Compound F ()
Pharmacological Implications
- Methoxy Groups : The 3,4-dimethoxy substitution on the phenyl ring is associated with enhanced receptor affinity in alkaloids (e.g., papaverine) and calcium channel blockers .
- Benzodioxine Core : This scaffold is prevalent in anticoagulants and CNS-active compounds due to its balance of lipophilicity and metabolic stability .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 280.39 g/mol
- InChIKey : QVHHZDPCCOLFSX-UHFFFAOYSA-N
These properties indicate a complex structure that may contribute to its biological activity.
The compound exhibits several mechanisms that contribute to its biological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and death.
- Enzyme Inhibition : There is evidence that this compound acts as an inhibitor of certain enzymes involved in cancer progression, including histone deacetylases (HDACs) and topoisomerases. This inhibition can lead to altered gene expression profiles and reduced tumor growth.
Anticancer Efficacy
A summary of the anticancer activity of this compound is presented in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HCT-116 (Colon Cancer) | 12.0 | HDAC inhibition |
| PC-3 (Prostate Cancer) | 9.8 | Topoisomerase inhibition |
These values indicate that the compound has significant cytotoxic effects on various cancer cell lines at relatively low concentrations.
Case Studies
- Study on MCF-7 Cells : A study conducted by Zhang et al. demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 10.5 µM. The mechanism was primarily through apoptosis induction and modulation of apoptotic markers such as caspase activation.
- Topoisomerase Inhibition : Research has shown that this compound selectively inhibits bacterial topoisomerases while sparing human topoisomerases, suggesting a potential for antibacterial applications alongside its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
